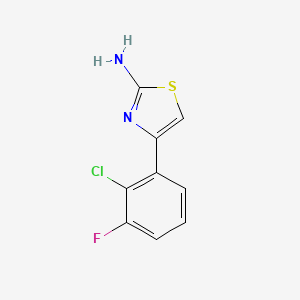

4-(2-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine

Description

Properties

Molecular Formula |

C9H6ClFN2S |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

4-(2-chloro-3-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6ClFN2S/c10-8-5(2-1-3-6(8)11)7-4-14-9(12)13-7/h1-4H,(H2,12,13) |

InChI Key |

FDBBUKKTOBYHCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C2=CSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-fluoroaniline with a thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The amine group can participate in coupling reactions with various electrophiles to form amide or imine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

Potential Biological Activities

Preliminary studies suggest that 4-(2-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine may possess antimicrobial properties, making it a candidate for further research in drug development. Research is ongoing to determine its specific mechanisms of action and targets within biological systems. Interaction studies focus on its binding affinity to various biological targets, including enzymes and receptors, which is crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary data suggest that the compound may inhibit certain enzyme activities, although further research is needed to fully elucidate these interactions.

Antimicrobial Research

Thiourea derivatives of 1,3-thiazole have been synthesized and tested in vitro against microorganisms to develop new antimicrobial therapeutic agents . Compounds with electron-withdrawing halogens, such as fluorine and chlorine, display strong antibacterial potency . The presence of a 3-chloro-4-fluorophenyl moiety results in high activity against standard and hospital Gram-positive cocci . Certain compounds significantly affect staphylococcal biofilm at concentrations close to the minimum inhibitory concentration (MIC) observed against the planktonic form . Some derivatives also show tuberculostatic activity .

Structural Similarity and Activity

The specific substitution pattern on the thiazole ring of this compound imparts distinct chemical reactivity and biological properties compared to similar compounds. Its ability to undergo various chemical transformations while maintaining stability makes it an attractive candidate for further exploration in medicinal chemistry and related fields.

Several compounds share structural similarities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2-Chloro-3-fluorophenyl)-1,3-thiazole | Thiazole derivative | Lacks amine functionality |

| 4-(2-Chloro-3-fluorophenyl)-1,3-oxazole | Oxazole derivative | Contains an oxygen atom instead of sulfur |

| 4-(2-Chloro-3-fluorophenyl)-1,3-imidazole | Imidazole derivative | Contains two nitrogen atoms in the ring |

| 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | Thiazole derivative | Contains a thiophene ring |

Tubulin Inhibition

N,4-diaryl-1,3-thiazole-2-amines containing three aromatic rings with an amino linker have been synthesized and evaluated for antiproliferative activity in human cancer cell lines . These compounds act as tubulin inhibitors . One compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, effectively induced SGC-7901 cell cycle arrest at the G2/M phase in both concentration- and time-dependent manners . Molecular docking results revealed that this compound could bind to the colchicine binding site of tubulin .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituent patterns. Key analogs include:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Structure : Differs in the substitution of the phenyl group (4-fluorophenyl vs. 2-chloro-3-fluorophenyl) and the addition of a methyl group on the aniline moiety.

- Activity : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro .

- Key Insight : The 4-fluorophenyl group may enhance membrane penetration, while the methyl group on the aniline ring could influence steric interactions with bacterial targets.

4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine (TH-644)

- Structure: Features a 3-fluoro-4-methoxyphenyl group and a phenoxyphenyl substituent.

- Activity : Inhibited RANKL- and LPS-mediated osteoclastogenesis and inflammation in cellular models .

4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine

- Structure : Contains three chlorine atoms on the phenyl ring.

- Physicochemical Properties : Higher lipophilicity (logP) due to increased halogen content, likely reducing aqueous solubility .

- Key Insight : Trichlorination may enhance target binding via hydrophobic interactions but compromise pharmacokinetics.

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine

- Structure : Benzyl-linked chloro-fluorophenyl group instead of direct phenyl substitution.

- Applications : Explored in high-throughput screening for kinase inhibitors .

Biological Activity

4-(2-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole derivatives family, which are recognized for their diverse biological activities. This compound, characterized by a thiazole ring substituted at the 4-position with a 2-chloro-3-fluorophenyl group, has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties.

- Molecular Formula : C10H8ClFN2S

- Molecular Weight : 228.67 g/mol

- Structure : The compound features a thiazole ring with an amine functional group, which is essential for its biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activities. It has shown potential against various bacterial strains, making it a candidate for further exploration in drug development. The mechanisms of action are still under investigation, but initial data indicate that it may inhibit specific enzyme activities related to microbial growth.

Anticancer Activity

Research indicates that compounds similar to this compound possess notable anticancer properties. For instance, studies on related thiazole derivatives have demonstrated their effectiveness against various cancer cell lines:

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 8a | Colon | Moderate |

| 8b | Melanoma | Broad spectrum |

| 8c | Renal | Moderate |

| 8d | Breast | Considerable GI values |

In particular, certain derivatives have shown selective toxicity towards human glioblastoma U251 cells and melanoma WM793 cells while sparing normal cells . The introduction of specific substituents on the thiazole core has been correlated with enhanced activity against resistant cancer cells .

The biological evaluation of thiazole compounds has revealed their ability to induce ferroptosis, a form of regulated cell death. This process is mediated through the interaction with key proteins such as GPX4, which is crucial for cellular antioxidant defense. The incorporation of electrophilic warheads in the thiazole structure enhances its reactivity and selectivity towards biological targets .

Case Studies and Research Findings

- Anticancer Studies : A series of substituted thiazoles were synthesized and evaluated against various cancer cell lines. Notably, one compound exhibited strong activity against pancreatic cancer and melanoma cells while showing low toxicity to normal cells .

- Antimicrobial Evaluation : Compounds derived from the thiazole framework were tested for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

- Structure-Activity Relationship (SAR) : The substitution pattern on the thiazole ring significantly influences biological activity. For instance, larger lipophilic groups on the pendant aryl moiety were found to enhance anticancer activity compared to smaller substituents .

Q & A

Q. What are the established synthetic routes for 4-(2-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of precursors like thiourea derivatives with α-haloketones. Key steps include optimizing temperature (e.g., reflux at 90°C) and using catalysts such as POCl₃ to enhance cyclization efficiency . Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios of reactants significantly impact yield and purity. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and substituent positions, particularly distinguishing chloro and fluoro substituents on the phenyl ring .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch in thiazole at ~1600 cm⁻¹) and NH₂ vibrations .

- Elemental Analysis : Validates molecular formula accuracy, especially for halogen content (Cl, F) .

Q. How is the crystal structure of this compound resolved, and what structural insights are gained?

Single-crystal X-ray diffraction (SC-XRD) reveals planar thiazole and phenyl rings with dihedral angles influenced by chloro and fluoro substituents. Intermolecular interactions (e.g., N–H···N hydrogen bonds) stabilize the lattice, as seen in related N-aryl thiazol-2-amine derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature gradients). The ICReDD framework integrates computational and experimental data to accelerate reaction design .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability or off-target effects. Mitigation strategies include:

- Metabolic Profiling : LC-MS/MS identifies degradation products .

- Receptor Binding Assays : Radioligand studies (e.g., using ³H-labeled analogs) quantify target affinity and selectivity .

- Docking Simulations : Predict interactions with biological targets (e.g., kinases) to refine structure-activity relationships .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -Cl, -F) activate the thiazole ring toward electrophilic substitution. For example, Suzuki-Miyaura coupling at the 4-position of the thiazole requires precise control of palladium catalysts and aryl boronic acid partners. Computational electron density maps (MEPs) guide regioselectivity predictions .

Q. What methodologies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.